The Role of DL-Leucine-D10-N-FMOC in Modern Research: A Technical Guide
The Role of DL-Leucine-D10-N-FMOC in Modern Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
DL-Leucine-D10-N-FMOC is a deuterated and Fmoc-protected form of the essential amino acid leucine. Its unique chemical structure makes it a valuable tool in various research applications, particularly in quantitative proteomics, drug metabolism studies, and peptide synthesis. This technical guide provides an in-depth overview of its core applications, complete with experimental protocols and data presentation to facilitate its integration into research workflows.
Core Applications in Research
The primary utility of DL-Leucine-D10-N-FMOC stems from its nature as a stable isotope-labeled compound with a readily removable protecting group. This allows for its use in three main areas:
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Internal Standard for Quantitative Analysis: In mass spectrometry-based quantification, particularly LC-MS, DL-Leucine-D10-N-FMOC and its derivatives serve as ideal internal standards.[1] Because it is chemically identical to its natural counterpart but has a greater mass due to the ten deuterium atoms, it can be distinguished by a mass spectrometer.[2] This allows for accurate quantification of leucine and related compounds in complex biological matrices by correcting for variations in sample preparation and instrument response.
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Tracer in Metabolic and Pharmacokinetic Studies: The deuterium labeling makes DL-Leucine-D10-N-FMOC an effective tracer for in vivo and in vitro studies.[1] Researchers can track the metabolic fate of leucine, investigate protein kinetics, and study the pharmacokinetic profiles of drugs containing a leucine moiety.[3]
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Building Block for Isotope-Labeled Peptides: The N-terminal Fmoc (9-fluorenylmethoxycarbonyl) group is a crucial protecting group in solid-phase peptide synthesis (SPPS).[4] DL-Leucine-D10-N-FMOC is used as a building block to introduce a stable isotope label into a specific position within a synthetic peptide.[5][6] These "heavy" peptides are then used as internal standards for the highly accurate quantification of proteins and their post-translational modifications in proteomics research.[7]
Quantitative Data Summary
For ease of reference, the key quantitative properties of DL-Leucine-D10-N-FMOC and its application in LC-MS/MS are summarized in the tables below.
Table 1: Physicochemical Properties of DL-Leucine-D10-N-FMOC
| Property | Value | Reference(s) |
| Molecular Formula | C₂₁H₁₃D₁₀NO₄ | [1] |
| Molecular Weight | 363.47 g/mol | [1][5] |
| Chemical Purity | ≥98% | [5] |
| Isotopic Purity | ≥98 atom % D | [8] |
Table 2: Representative LC-MS/MS Parameters for Leucine Quantification using a D10-Labeled Internal Standard
| Parameter | Analyte (Leucine) | Internal Standard (Leucine-D10) | Reference(s) |
| Ionization Mode | Positive Electrospray (ESI+) | Positive Electrospray (ESI+) | [2] |
| Precursor Ion (m/z) | 132.1 | 142.1 | [2] |
| Product Ion (m/z) | 86.1 | 96.1 | [2] |
Experimental Protocols
Detailed methodologies are crucial for the successful application of DL-Leucine-D10-N-FMOC. The following sections provide protocols for its use as an internal standard and as a building block in peptide synthesis.
Protocol 1: Use of Leucine-D10 as an Internal Standard for LC-MS/MS Quantification in Plasma
This protocol outlines the procedure for quantifying leucine in plasma samples using a deuterated leucine internal standard.
1. Materials and Reagents:
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Plasma samples, calibration standards, and quality control (QC) samples
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D-Leucine-D10 (or an appropriate D10-leucine variant) for the internal standard (IS) working solution (e.g., 10 µg/mL)
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30% Sulfosalicylic acid for protein precipitation
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Mobile Phase A: 0.1% Formic Acid in Water
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Mobile Phase B: 0.1% Formic Acid in Acetonitrile
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Microcentrifuge tubes
2. Sample Preparation:
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Pipette 100 µL of the plasma sample, calibration standard, or QC sample into a 1.5 mL microcentrifuge tube.
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Add 10 µL of the Leucine-D10 internal standard working solution to each tube and vortex briefly.
-
To precipitate proteins, add 10 µL of 30% sulfosalicylic acid to each tube.[2][9]
-
Vortex the mixture for 30 seconds.
-
Transfer 50 µL of the clear supernatant to a new tube.
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Vortex the final solution and transfer it to an autosampler vial for LC-MS/MS analysis.
3. LC-MS/MS Analysis:
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LC System: A UPLC or HPLC system capable of gradient elution.
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Column: A C18 reverse-phase column is typically used.
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Gradient: An optimized gradient of Mobile Phase A and B is used to separate leucine from other amino acids and matrix components.
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MS System: A tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.
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MRM Transitions: Monitor the transitions specified in Table 2.
Protocol 2: Incorporation of DL-Leucine-D10-N-FMOC into a Peptide via Solid-Phase Peptide Synthesis (SPPS)
This protocol describes the general steps of Fmoc-based SPPS for incorporating the labeled leucine into a peptide chain.
1. Materials and Reagents:
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Appropriate resin (e.g., Wang resin for a C-terminal acid, Rink Amide resin for a C-terminal amide)
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DL-Leucine-D10-N-FMOC and other required Fmoc-protected amino acids
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Dimethylformamide (DMF), peptide synthesis grade
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20% (v/v) Piperidine in DMF for Fmoc deprotection
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Coupling reagent (e.g., HCTU, HATU)
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Base (e.g., N,N-Diisopropylethylamine - DIPEA, or Collidine)
-
Cleavage cocktail (e.g., Trifluoroacetic acid - TFA-based)
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Diethyl ether for precipitation
2. Synthesis Cycle (for each amino acid addition):
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Resin Swelling: Swell the resin in DMF in a reaction vessel for at least 1 hour.
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Fmoc Deprotection:
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Drain the DMF.
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Add the 20% piperidine in DMF solution to the resin and agitate for 5-20 minutes.
-
Drain the solution and repeat the piperidine treatment once more.
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Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.
-
-
Amino Acid Coupling:
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In a separate tube, dissolve DL-Leucine-D10-N-FMOC (or the next amino acid in the sequence) and the coupling reagent in DMF.
-
Add the base (e.g., DIPEA) to activate the amino acid.
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Add the activated amino acid solution to the resin.
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Agitate the mixture for 1-2 hours to allow the coupling reaction to complete.
-
Drain the coupling solution and wash the resin with DMF.
-
-
Repeat the deprotection and coupling steps for each subsequent amino acid in the peptide sequence.
3. Cleavage and Purification:
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After the final amino acid is coupled and the N-terminal Fmoc group is removed, wash and dry the resin.
-
Add the cleavage cocktail to the resin to cleave the peptide from the solid support and remove side-chain protecting groups.
-
Incubate for 2-3 hours.
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Filter the resin and collect the filtrate containing the peptide.
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Precipitate the peptide by adding cold diethyl ether.
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Centrifuge to pellet the peptide, decant the ether, and dry the peptide.
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Purify the crude peptide using reverse-phase HPLC.
Visualizing Workflows and Pathways
To further clarify the role of DL-Leucine-D10-N-FMOC, the following diagrams illustrate key workflows and a relevant biological pathway.
The unlabeled counterpart of this molecule, Fmoc-leucine, is known to be a selective modulator of Peroxisome Proliferator-Activated Receptor γ (PPARγ), a key regulator of metabolism.[10] DL-Leucine-D10-N-FMOC could potentially be used in studies related to this pathway.
References
- 1. SILAC: Principles, Workflow & Applications in Proteomics - Creative Proteomics Blog [creative-proteomics.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Frontiers | PPARgamma in Metabolism, Immunity, and Cancer: Unified and Diverse Mechanisms of Action [frontiersin.org]
- 5. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 6. PPARγ Signaling and Emerging Opportunities for Improved Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Stable Isotope Labeled Peptides for Quantitative Proteomics - Heavy Peptides [biosynth.com]
- 8. Advances in stable isotope labeling: dynamic labeling for spatial and temporal proteomic analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. benchchem.com [benchchem.com]
